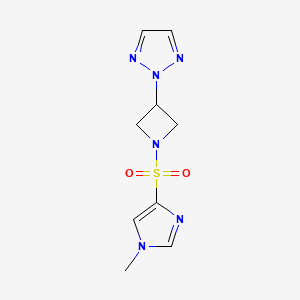

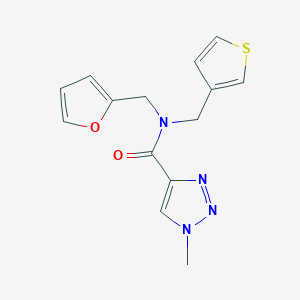

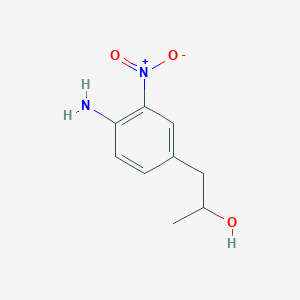

![molecular formula C22H20N2O3 B2373065 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide CAS No. 946265-33-4](/img/structure/B2373065.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a furoyl group, which is a type of acyl group derived from furan . The compound also contains a benzamide group, which is a type of amide group attached to a benzene ring .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention due to their antibacterial properties. Researchers have explored the synthesis of novel furan-based compounds to combat microbial resistance. These derivatives exhibit activity against both gram-positive and gram-negative bacteria. By incorporating the furan nucleus, medicinal chemists have developed innovative antibacterial agents that may help address the global issue of drug-resistant infections .

Antioxidant Potential

Certain furan-containing compounds demonstrate excellent antioxidant activity. For instance, compound 3 of the thiosemicarbazide series and compound 15 of the 1,2,4-triazole derivatives have shown promising antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage and maintaining overall health .

Antiproliferative Effects

Exploring the antiproliferative properties of furan-based compounds is another avenue of research. These compounds may inhibit cell growth and proliferation, making them potential candidates for cancer therapy. Investigating their mechanisms of action and efficacy against specific cancer cell lines is essential .

Anti-Inflammatory and Analgesic Properties

Furan derivatives, including our compound of interest, have been studied for their anti-inflammatory and analgesic effects. These properties make them relevant in pain management and inflammation-related conditions. Further research is needed to understand their precise mechanisms and potential clinical applications .

Anti-Protozoal Activity

Furan-containing molecules have demonstrated anti-protozoal activity. Researchers have explored their effectiveness against protozoan parasites, which cause diseases such as malaria and leishmaniasis. Investigating their selectivity and safety profiles is crucial for potential therapeutic use .

Other Therapeutic Applications

Beyond the fields mentioned above, furan derivatives have been investigated for various other therapeutic advantages, including diuretic, muscle relaxant, anti-anxiety, anti-glaucoma, and anticancer effects. These diverse properties highlight the versatility of furan-based compounds in drug discovery and development .

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-2-3-8-18(15)21(25)23-17-11-10-16-7-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCQXCAHKLTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

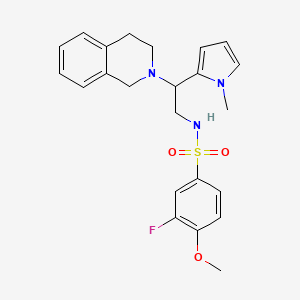

![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)

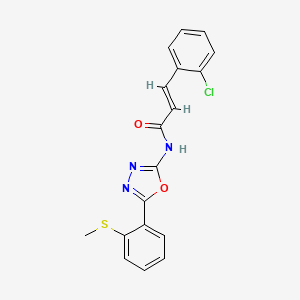

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)

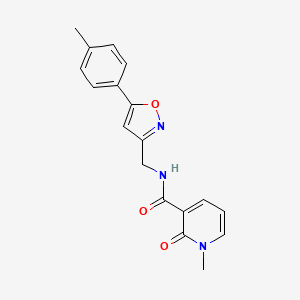

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)